diexo-3-Amino-bicyclo[2.2.1]heptane-2-carboxylic acid ethyl ester
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Overview
Description
diexo-3-Amino-bicyclo[221]heptane-2-carboxylic acid ethyl ester is a bicyclic compound with a unique structure that makes it an interesting subject for various scientific studies This compound is characterized by its bicyclo[221]heptane framework, which is a common motif in many natural products and synthetic compounds
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of diexo-3-Amino-bicyclo[2.2.1]heptane-2-carboxylic acid ethyl ester typically involves the use of functionalized aminoproline methyl esters. An epimerization-lactamization cascade reaction is a common method used to prepare this compound. This process involves the epimerization of (2S,4R)-4-aminoproline methyl esters under basic conditions, followed by intramolecular aminolysis to form the bridged lactam intermediates .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and purification techniques, would be applicable to its production.
Chemical Reactions Analysis
Types of Reactions
diexo-3-Amino-bicyclo[2.2.1]heptane-2-carboxylic acid ethyl ester can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Nitro or nitroso derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
diexo-3-Amino-bicyclo[2.2.1]heptane-2-carboxylic acid ethyl ester has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of diexo-3-Amino-bicyclo[2.2.1]heptane-2-carboxylic acid ethyl ester involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the ester group can undergo hydrolysis to release active intermediates. These interactions can modulate various biochemical pathways and exert therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
- Ethyl (1S,2R,3S,4R)-3-(methylamino)bicyclo[2.2.1]heptane-2-carboxylate
- Ethyl (1S,2R,3S,4R)-3-(carbamoylamino)bicyclo[2.2.1]heptane-2-carboxylate
Uniqueness
diexo-3-Amino-bicyclo[2.2.1]heptane-2-carboxylic acid ethyl ester is unique due to its specific stereochemistry and functional groups, which confer distinct reactivity and potential applications compared to its analogs. The presence of the amino group and ester functionality allows for diverse chemical modifications and interactions, making it a versatile compound in various fields of research.
Properties
CAS No. |
105786-35-4 |
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Molecular Formula |
C10H17NO2 |
Molecular Weight |
183.25 g/mol |
IUPAC Name |
ethyl (1R,2S,3R,4S)-3-aminobicyclo[2.2.1]heptane-2-carboxylate |
InChI |
InChI=1S/C10H17NO2/c1-2-13-10(12)8-6-3-4-7(5-6)9(8)11/h6-9H,2-5,11H2,1H3/t6-,7+,8+,9-/m1/s1 |
InChI Key |
UIFFSCXLBNDAFP-RYPBNFRJSA-N |
SMILES |
CCOC(=O)C1C2CCC(C2)C1N |
Isomeric SMILES |
CCOC(=O)[C@H]1[C@@H]2CC[C@@H](C2)[C@H]1N |
Canonical SMILES |
CCOC(=O)C1C2CCC(C2)C1N |
Synonyms |
DIEXO-3-AMINO-BICYCLO[2.2.1]HEPTANE-2-CARBOXYLIC ACID ETHYL ESTER |
Origin of Product |
United States |
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